Potassium trifluoro(1-methylcyclopropyl)borate
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Overview
Description
Mechanism of Action
Target of Action
Potassium trifluoro(1-methylcyclopropyl)borate is a type of organoboron reagent . The primary targets of this compound are typically organic molecules in a chemical reaction. It is often used as a source of the trifluoromethyl group in organic synthesis .
Mode of Action
The compound interacts with its targets by transferring the trifluoromethyl group to the target molecule . This can result in the formation of new carbon-fluorine bonds, which can significantly alter the properties of the target molecule.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. In general, the introduction of a trifluoromethyl group can influence the reactivity, stability, and electronic properties of the target molecule .
Pharmacokinetics
Like other organoboron compounds, it is expected to have low solubility in water .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of organic synthesis. The introduction of a trifluoromethyl group can lead to the formation of new organic compounds with unique properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but may react under specific conditions, such as high temperature or in the presence of certain catalysts . It is also important to note that the compound should be handled with care due to its potential reactivity and the need for appropriate safety measures .
Preparation Methods
Potassium trifluoro(1-methylcyclopropyl)borate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclopropylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity of the product . Industrial production methods often involve bulk synthesis and purification processes to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Potassium trifluoro(1-methylcyclopropyl)borate undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The compound is stable under oxidative conditions, making it suitable for reactions that require strong oxidizing agents.
Reduction Reactions: While less common, it can also undergo reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Scientific Research Applications
Potassium trifluoro(1-methylcyclopropyl)borate has a wide range of scientific research applications:
Comparison with Similar Compounds
Potassium trifluoro(1-methylcyclopropyl)borate is unique among organoboron reagents due to its stability and versatility. Similar compounds include:
Potassium cyclopropyltrifluoroborate: Another organotrifluoroborate used in similar cross-coupling reactions.
Potassium 4-methylphenyltrifluoroborate: Used in Suzuki cross-coupling reactions as a boronic acid surrogate.
Compared to these compounds, this compound offers enhanced stability under oxidative conditions and a broader range of applications .
Properties
IUPAC Name |
potassium;trifluoro-(1-methylcyclopropyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-4(2-3-4)5(6,7)8;/h2-3H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDLRGHSUFZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2249826-37-5 |
Source
|
Record name | potassium trifluoro(1-methylcyclopropyl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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